molecular formula C12H14N2O3S2 B3961757 N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

Cat. No. B3961757
M. Wt: 298.4 g/mol
InChI Key: MGODZYXDEJPXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide, commonly known as DTNB, is a chemical compound that has been widely used in scientific research for several decades. It is a yellow-colored, water-soluble compound that is commonly used as a reagent to measure the concentration of sulfhydryl groups in biological samples. DTNB has been used extensively in various fields of research, including biochemistry, pharmacology, and toxicology, due to its unique properties.

Mechanism of Action

DTNB reacts with sulfhydryl groups in biological samples to form a yellow-colored product, 5-thio-2-nitrobenzoic acid. The reaction is rapid and can be measured spectrophotometrically at 412 nm. The amount of 5-thio-2-nitrobenzoic acid formed is proportional to the concentration of sulfhydryl groups in the sample.
Biochemical and Physiological Effects:
DTNB has no direct biochemical or physiological effects on the body, as it is used solely as a reagent to measure sulfhydryl groups in biological samples.

Advantages and Limitations for Lab Experiments

DTNB has several advantages for laboratory experiments, including its high sensitivity and specificity for sulfhydryl groups. It is also easy to use and can be measured spectrophotometrically, which allows for rapid and accurate measurements. However, DTNB has some limitations, including its potential interference with other substances in the sample, such as proteins and amino acids, which can affect the accuracy of the measurements. Additionally, DTNB cannot be used to measure the concentration of sulfhydryl groups in live cells or tissues, as it requires the samples to be homogenized and processed before measurement.

Future Directions

There are several potential future directions for research involving DTNB. One area of interest is the development of new methods for measuring sulfhydryl groups in biological samples, which may provide greater accuracy and specificity. Additionally, DTNB may be used in the development of new drugs or therapies for various pathological conditions, such as cancer and neurodegenerative diseases, which are characterized by changes in sulfhydryl group concentrations. Finally, DTNB may be used in the development of new diagnostic tools for various diseases, which may provide earlier and more accurate diagnoses.

Scientific Research Applications

DTNB has been widely used in scientific research due to its ability to measure the concentration of sulfhydryl groups in biological samples. Sulfhydryl groups are important in maintaining the structure and function of various proteins in the body, and changes in their concentration can indicate various pathological conditions. DTNB has been used to measure sulfhydryl groups in various biological samples, including blood, urine, and tissue samples.

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-11(9-4-2-1-3-5-9)14-12(18)13-10-6-7-19(16,17)8-10/h1-5,10H,6-8H2,(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODZYXDEJPXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.